5-Chloro-4-(trifluoromethyl)picolinonitrile
Description
5-Chloro-4-(trifluoromethyl)picolinonitrile is a pyridine derivative characterized by a cyano (-CN) group at position 2, a chlorine atom at position 5, and a trifluoromethyl (-CF₃) group at position 4 on the pyridine ring. The compound’s structural motifs align with bioactive molecules, such as tovorafenib, a kinase inhibitor containing a 5-chloro-4-(trifluoromethyl)pyridinyl moiety ( ), highlighting its relevance in drug development.
Properties
IUPAC Name |
5-chloro-4-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2/c8-6-3-13-4(2-12)1-5(6)7(9,10)11/h1,3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNZMEZMUQOGRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1C(F)(F)F)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201226063 | |
| Record name | 5-Chloro-4-(trifluoromethyl)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201226063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156542-28-7 | |
| Record name | 5-Chloro-4-(trifluoromethyl)-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1156542-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-(trifluoromethyl)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201226063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-4-(trifluoromethyl)pyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated picolinonitrile under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Chloro-4-(trifluoromethyl)picolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It participates in coupling reactions like the Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Common Synthesis Methods
- Suzuki-Miyaura Coupling Reaction : A common method involving the coupling of a boronic acid derivative with halogenated picolinonitrile under palladium catalysis.
- Substitution Reactions : The chloro group can be substituted by nucleophiles such as amines or thiols, leading to various derivatives.
- Oxidation and Reduction : The compound can undergo oxidation to form oxides or reduction to yield reduced derivatives.
Pharmaceutical Development
5-Chloro-4-(trifluoromethyl)picolinonitrile is being investigated for its potential therapeutic properties. Its unique molecular structure allows it to interact with biological targets, making it a candidate for drug development focused on enzyme inhibitors and receptor modulators.
Agricultural Chemistry
This compound has shown promise as an active ingredient in pesticides. Its efficacy against various pests is attributed to the trifluoromethyl group, which enhances its biological activity by improving lipophilicity and metabolic stability.
Case Study: Pesticidal Efficacy
Studies have demonstrated that this compound disrupts metabolic pathways in target organisms, leading to effective pest control. Further research aims to optimize its interactions at the molecular level to enhance efficacy while minimizing environmental impact.
Material Science
In industrial applications, this compound serves as a building block for synthesizing specialty chemicals and materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups contribute to its binding affinity and specificity, allowing it to modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-Chloro-4-(trifluoromethyl)picolinonitrile with structurally related pyridine derivatives, emphasizing substituent positions, molecular properties, and applications:
Key Comparative Insights:
Substituent Positioning: The position of chlorine and trifluoromethyl groups significantly impacts bioactivity. The absence of chlorine in 5-(trifluoromethyl)picolinonitrile ( ) reduces molecular weight and may improve metabolic stability in drug design.
Functional Group Effects: The cyano group (-CN) in picolinonitrile derivatives enhances electrophilicity, facilitating nucleophilic substitution reactions, as seen in the synthesis of hydantoin antagonists ( ). Carboxylic acid derivatives (e.g., 5-chloro-4-(trifluoromethyl)picolinic acid, ) are more polar, favoring applications in coordination chemistry or as intermediates for amide coupling.
Synthetic Routes: Trifluoromethyl pyridine derivatives are often synthesized via halogen-exchange reactions or using trifluoromethylation reagents (e.g., CF₃Cu). highlights the use of amidines and trifluoro-3-oxobutanoate for constructing trifluoromethyl heterocycles, a strategy adaptable to nitrile-containing analogs. Derivatives like 5-amino-3-(trifluoromethyl)picolinonitrile ( ) may involve nitration followed by reduction to introduce the amino group.
Biological Relevance :
- Compounds with -CF₃ and -Cl substituents, such as those in (e.g., 19a-d), demonstrate antagonistic activity against androgen receptors, underscoring the pharmacophoric importance of these groups.
- The kinase inhibitor tovorafenib ( ) incorporates a 5-chloro-4-(trifluoromethyl)pyridinyl group, validating the scaffold’s utility in targeting enzymatic active sites.
Biological Activity
5-Chloro-4-(trifluoromethyl)picolinonitrile (CAS Number: 1156542-28-7) is a heterocyclic compound characterized by a pyridine ring with significant substitutions, namely a chloro group and a trifluoromethyl group. This unique structure imparts notable biological activities, particularly in agricultural chemistry, where it has been explored for its potential as a pesticide.
- Molecular Formula : C7H2ClF3N2
- Molecular Weight : 206.55 g/mol
- Structure : The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for its biological interactions.
Pesticidal Properties
This compound has demonstrated efficacy against various pests, making it a candidate for agricultural applications. Its mechanism of action involves the disruption of metabolic pathways in target organisms, leading to their control or elimination. The trifluoromethyl group is particularly influential in enhancing its biological activity.
Toxicological Studies
Toxicological assessments indicate that while the compound exhibits some irritant properties, it does not cause serious systemic health effects upon repeated oral exposure. Notably, liver and kidney effects were observed primarily at high doses, with a No Observed Adverse Effect Level (NOAEL) determined at 50 mg/kg body weight per day based on kidney effects in animal studies .
Case Studies and Research Findings
-
Agricultural Application :
- A study evaluated the compound's effectiveness in pest management, revealing its potential as a pesticide due to its ability to interfere with insect metabolic processes. The research highlighted the compound's selectivity and potency against specific pest species.
-
Toxicity Assessment :
- In an inhalation toxicity study conducted on B6C3F1/N mice, various concentrations of the compound were tested. Results indicated dose-dependent nephropathy and hepatocellular hypertrophy at higher doses. The findings suggest that while the compound has potential agricultural benefits, careful consideration of its toxicity profile is essential for safe application .
-
Comparative Analysis :
- A comparative study involving structurally similar compounds showed that this compound exhibits unique properties due to its specific substitutions. For instance, it was compared with other trifluoromethylated pyridines and found to have distinct biological activity profiles that enhance its utility as a pesticide.
Structural Comparisons with Similar Compounds
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-Chloro-5-(trifluoromethyl)pyridine | 85148-26-1 | 0.80 |
| 5-(Trifluoromethyl)picolinonitrile | 95727-86-9 | 0.78 |
| 6-Chloro-4-(trifluoromethyl)picolinonitrile | 1156542-25-4 | 0.75 |
| 2-(Chloromethyl)-4-(trifluoromethyl)pyridine | 215867-87-1 | 0.74 |
| 4-(Trifluoromethyl)picolinonitrile | 936841-69-9 | 0.73 |
Q & A
Q. What synthetic methodologies are optimal for preparing 5-Chloro-4-(trifluoromethyl)picolinonitrile with high purity?
The compound is synthesized via nucleophilic aromatic substitution. A common approach involves reacting halogenated pyridine precursors (e.g., 5-chloro-4-(trifluoromethyl)pyridine) with cyanating agents (e.g., CuCN or KCN) under reflux in polar aprotic solvents like DMF. Key steps include:
Q. Which spectroscopic and chromatographic methods confirm the structural integrity of this compound?
A multi-technique approach is recommended:
- ¹H/¹³C NMR : Assigns aromatic protons (δ 8.5–9.0 ppm for pyridine ring) and confirms nitrile group absence of splitting .
- HRMS (ESI) : Verifies molecular ion peaks (e.g., [M+H]⁺ observed at m/z 247.08 vs. calculated 247.03) .
- HPLC-PDA : Quantifies purity (>98%) using C18 columns (mobile phase: acetonitrile/water) .
Q. What purification techniques are effective for isolating this compound from complex mixtures?
- Recrystallization : Use ethanol/water mixtures to isolate crystalline product .
- Flash Chromatography : Optimize gradient elution (hexane to EtOAc) for high recovery rates .
- Centrifugal Partition Chromatography : Effective for gram-scale separations with minimal solvent waste .
Advanced Research Questions
Q. How do structural modifications at the 3-position of the picolinonitrile core influence biological activity?
Structure-Activity Relationship (SAR) studies reveal:
- Chloro vs. Amino Groups : Replacing -Cl with -NH₂ (as in apalutamide impurities) enhances androgen receptor binding (IC₅₀ reduced from 150 nM to 50 nM) .
- Thiocyanate Derivatives : Introducing -SCN at the 3-position decreases solubility but improves agrochemical stability .
- Trifluoromethyl Retention : The -CF₃ group is critical for lipophilicity and membrane permeability .
Table 1: Substituent Effects on Bioactivity
| Substituent | Biological Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| -Cl | RAF Kinase | 150 | |
| -NH₂ | Androgen Receptor | 50 | |
| -SCN | Herbicidal Activity | 220 |
Q. What strategies resolve contradictions in reported enzyme inhibition data?
Discrepancies often arise from assay conditions or impurities. Mitigate by:
- Standardizing Assays : Use recombinant human enzymes (e.g., BRAF V600E) and fixed ATP concentrations (1 mM) .
- Validating Purity : Ensure >98% HPLC purity to exclude degradation products (e.g., hydrolyzed nitriles) .
- Kinetic Replicates : Perform triplicate measurements under controlled pH (7.4) and temperature (37°C) .
Q. How can computational models predict metabolic stability of derivatives?
- Molecular Docking (AutoDock Vina) : Predicts CYP3A4-mediated oxidation sites (e.g., para to -CF₃) .
- QSAR Models : Use descriptors like logP and topological polar surface area (TPSA) to estimate hepatic clearance .
- MD Simulations : Assess binding stability to target receptors (e.g., TRPV3 ion channels) over 100-ns trajectories .
Q. What in vitro/in vivo models elucidate the mechanism of action?
- Kinase Inhibition Assays : Measure IC₅₀ against BRAF, MEK, or ERK isoforms using fluorescence polarization .
- Cell-Based Apoptosis Assays : Treat prostate cancer (LNCaP) cells and monitor caspase-3 activation via flow cytometry .
- Rodent Xenografts : Evaluate tumor growth suppression in androgen-sensitive models (dose: 10 mg/kg, oral) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
